Lipophilicity & tPSA: Pyrrolidine vs. Piperidine
The target pyrrolidine compound (CAS 951884-59-6) exhibits a computed LogP (XLogP3-AA) of 3.1 and a topological polar surface area (tPSA) of 45.8 Ų, whereas the piperidine comparator (CAS 951884-69-8) shows an XLogP3‑AA of 3.5 and an identical tPSA of 45.8 Ų [1]. The 0.4‑unit lower LogP of the pyrrolidine implies approximately 2.5‑fold greater hydrophilicity, which may enhance aqueous solubility and oral absorption potential relative to the piperidine congener.
| Evidence Dimension | Computationally estimated lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; tPSA = 45.8 Ų |
| Comparator Or Baseline | Piperidine analog (CAS 951884-69-8): XLogP3-AA = 3.5; tPSA = 45.8 Ų |
| Quantified Difference | ΔXLogP = –0.4 (∼2.5‑fold higher hydrophilicity) |
| Conditions | Computed descriptors via PubChem XLogP3 3.0 and Cactvs 3.4.8.18; gas‑phase values; no experimental validation included. |
Why This Matters
The lower LogP of the pyrrolidine building block may offer a formulation advantage in early‑stage drug discovery when aqueous solubility or permeability is a screening criterion, making it a differentiated choice relative to the piperidine analog.
- [1] PubChem. (2025). Computed Properties for CID 26986230 (target) and CID analog entries. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
